molecular formula C8H9N3 B186191 1-(Azidomethyl)-2-methylbenzene CAS No. 126799-83-5

1-(Azidomethyl)-2-methylbenzene

Cat. No.: B186191
CAS No.: 126799-83-5
M. Wt: 147.18 g/mol
InChI Key: TWZXVFYNRLIXRY-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-2-methylbenzene is an organic compound characterized by the presence of an azido group attached to a methylbenzene ring

Preparation Methods

The synthesis of 1-(Azidomethyl)-2-methylbenzene typically involves the reaction of 2-methylbenzyl chloride with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under controlled temperature conditions to ensure the efficient formation of the azido group. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

1-(Azidomethyl)-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Azidomethyl)-2-methylbenzene has several scientific research applications:

    Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, including triazoles, which are important in medicinal chemistry.

    Materials Science: The compound is used in the development of new materials with unique properties, such as high-energy materials and polymers.

    Bioconjugation: The azido group allows for bioorthogonal labeling and functionalization of biomolecules, facilitating studies in chemical biology and biochemistry.

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-2-methylbenzene involves the reactivity of the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions are facilitated by the electron-withdrawing nature of the azido group, which makes the compound highly reactive under appropriate conditions.

Comparison with Similar Compounds

1-(Azidomethyl)-2-methylbenzene can be compared to other azido-substituted benzene derivatives, such as 1-(Azidomethyl)-5H-tetrazole and 1-(Azidomethyl)-2-butylbenzene. These compounds share similar reactivity due to the presence of the azido group but differ in their specific applications and properties. For example, 1-(Azidomethyl)-5H-tetrazole is known for its use in high-energy materials, while 1-(Azidomethyl)-2-butylbenzene may have different reactivity patterns due to the presence of the butyl group.

Properties

IUPAC Name

1-(azidomethyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-7-4-2-3-5-8(7)6-10-11-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZXVFYNRLIXRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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